Misoprostol

描述

米索前列醇是一种合成的前列腺素E1类似物,主要用于其胃保护和子宫收缩特性。 它常用于预防和治疗胃和十二指肠溃疡,诱导分娩,导致流产,以及因子宫收缩不良引起的产后出血 .

准备方法

合成路线和反应条件

米索前列醇通过一个多步过程合成,从商业上可获得的前列腺素中间体开始。 合成包括前列腺素E1与甲醇的酯化反应,生成甲酯,然后进行选择性还原和氧化步骤,引入必要的官能团 .

工业生产方法

米索前列醇的工业生产涉及使用类似于实验室合成中的步骤进行大规模化学合成,但经过优化,以获得更高的产率和纯度。 该过程包括严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

Structural Features and Reactivity

Misoprostol’s structure includes:

- Four chiral centers (positions 8, 12, 16, and 20), forming a mixture of four stereoisomers in near-equal proportions .

- A 16-methyl group and relocated 15-hydroxy group (compared to PGE<sub>1</sub>), enhancing oral bioavailability and reducing prostaglandin-associated side effects .

- A labile ester group at position C-1, rendering it prone to hydrolysis under acidic/basic conditions or enzymatic action .

Thermal Instability : Pure this compound degrades at room temperature, necessitating stabilization via pharmaceutical formulations (e.g., solid tablets with excipients) .

Metabolic Pathways

This compound undergoes rapid biotransformation:

Key Findings :

- This compound acid is the primary active metabolite, reaching peak plasma concentration (C<sub>max</sub>) within 15–30 minutes .

- Elimination occurs via urinary excretion (73% within 24 hours) .

Degradation Reactions

Stability studies reveal degradation under varied conditions:

Table 1: Degradation Products of this compound

| Condition | Time | Degradation Products | % Content Change |

|---|---|---|---|

| High humidity (75% RH) | 24 h | This compound acid, Dinor derivatives | 12–18% |

| Elevated temperature (40°C) | 48 h | Prostaglandin F analogs | 22–29% |

Formulation Impact : Tablet excipients (e.g., hydrogenated castor oil) reduce hydrolysis rates by 40% compared to pure drug .

Pharmacokinetic Variability by Administration Route

A comparative study of 400 µg doses demonstrated:

| Route | C<sub>max</sub> (pg/mL) | T<sub>max</sub> (min) | AUC<sub>0–6h</sub> (pg·h/mL) |

|---|---|---|---|

| Sublingual | 435 ± 154 | 14.2 ± 4.6 | 313 ± 114 |

| Oral | 277 ± 89 | 26.8 ± 8.3 | 203 ± 65 |

| Vaginal | 70 ± 32 | 89.4 ± 34.1 | 198 ± 71 |

Sublingual administration achieves higher bioavailability due to bypassing first-pass metabolism .

Drug-Drug Interactions

科学研究应用

Gastrointestinal Applications

FDA-Approved Uses:

- Prevention and Treatment of NSAID-Induced Gastric Ulcers: Misoprostol is primarily approved for preventing gastric ulcers in patients taking nonsteroidal anti-inflammatory drugs (NSAIDs). It works by inhibiting gastric acid secretion and promoting mucosal protection .

Obstetric Applications

This compound's role in obstetrics is significant, especially in managing pregnancy-related complications.

Key Uses:

- Induction of Labor: this compound is often used off-label to induce labor in pregnant women, particularly in cases where medical induction is required due to maternal or fetal conditions .

- Management of Miscarriages: It effectively manages incomplete abortions and early pregnancy failures, allowing for medical management rather than surgical intervention .

- Prevention and Treatment of Postpartum Hemorrhage (PPH): this compound is recommended as an alternative to oxytocin for preventing and treating PPH, especially in settings where oxytocin may not be available .

Off-Label Uses

This compound is frequently utilized off-label in various contexts:

- Cervical Ripening: Before surgical procedures such as hysteroscopy, this compound can be used to soften the cervix, facilitating easier access .

- Medication Abortion: In combination with mifepristone, this compound is employed for medical abortions, particularly in regions where access to surgical abortion is limited .

Case Studies and Research Findings

- Postpartum Hemorrhage Management: A study highlighted the effectiveness of this compound administered by community health workers in preventing PPH, demonstrating its accessibility and safety in rural settings .

- Induction of Labor: Research indicated that this compound is comparable to traditional methods for labor induction, with fewer side effects reported when administered under medical supervision .

- Global Health Impact: this compound has been recognized as a transformative agent in reproductive health care globally, particularly in low-resource settings where it can be self-administered and does not require refrigeration .

作用机制

米索前列醇通过刺激各种细胞上的前列腺素E1受体发挥作用。 在胃中,它减少胃酸分泌,增加粘液和碳酸氢盐的分泌,保护胃黏膜。 在子宫中,它会增加收缩的强度和频率,并降低宫颈张力,促进分娩和流产 .

相似化合物的比较

类似化合物

地诺前列酮: 另一种前列腺素E2类似物,用于诱导分娩和宫颈成熟。

卡前列甲酯: 前列腺素F2α类似物,用于治疗产后出血。

米索前列醇的独特之处

米索前列醇的独特之处在于其广泛的应用范围以及通过多种途径(口服、阴道、舌下和直肠)给药的能力。 其稳定性和易用性使其成为多种疾病的首选 .

生物活性

Misoprostol, a synthetic prostaglandin E1 analog, is primarily known for its role in gastrointestinal protection and as a medication for medical abortion. Its biological activity extends beyond these applications, influencing various physiological processes and showing potential in treating several medical conditions. This article explores the biological activity of this compound, including its pharmacodynamics, therapeutic uses, and underlying mechanisms.

Pharmacokinetics and Metabolism

This compound is rapidly converted in the body to its active metabolite, this compound acid, through de-esterification. This metabolite exhibits significant pharmacological activity, including uterine contractions and gastrointestinal mucosal protection. Studies indicate that this compound undergoes further metabolic transformations involving beta-oxidation and omega-oxidation, leading to the formation of prostaglandin F analogs. Notably, serum protein binding of this compound acid ranges from 81% to 89%, unaffected by co-administered drugs .

This compound exerts its effects through various mechanisms:

- Cytoprotective Effects : It enhances mucus and bicarbonate secretion in the gastric mucosa, promoting epithelial cell proliferation and reducing gastric acid secretion.

- Uterine Activity : this compound stimulates uterine contractions by activating specific prostaglandin receptors (EP receptors), particularly EP3, which plays a crucial role in mediating labor induction and abortion .

- Neuroprotective Properties : Recent studies suggest that this compound may have neuroprotective effects. In animal models, it has been shown to reduce oxidative stress markers and improve cognitive functions following neurotoxic insults .

Therapeutic Applications

This compound's biological activity has led to its use in various medical contexts:

- Medical Abortion : this compound is commonly used in combination with mifepristone for medical abortion. Its efficacy has been demonstrated in multiple studies, showing high rates of complete abortion when used alone or with mifepristone .

- Gastrointestinal Protection : It is effective in preventing gastric ulcers associated with nonsteroidal anti-inflammatory drugs (NSAIDs) due to its ability to enhance gastric mucosal defenses.

- Labor Induction : this compound is employed for cervical ripening and labor induction in pregnant women due to its uterotonic properties.

- Management of Missed Miscarriage : Clinical trials have indicated that this compound can effectively manage missed miscarriages, leading to higher rates of spontaneous abortion completion compared to placebo .

Case Studies

Several clinical studies highlight the efficacy of this compound across different applications:

- Triple M Trial : A randomized controlled trial comparing mifepristone followed by this compound versus placebo followed by this compound showed a significant increase in complete evacuation rates among women undergoing treatment for early pregnancy loss (62.2% vs. 45.3%) .

- Neuroprotection Study : In a study on rats subjected to aluminum overload, this compound treatment resulted in significant improvements in spatial learning and memory function, alongside reductions in oxidative stress markers like malondialdehyde (MDA) and increases in superoxide dismutase (SOD) activity .

Table 1: Effects of this compound on MDA Content and SOD Activity

| Treatment Group | MDA (nmol/mg protein) | SOD (U/mg protein) |

|---|---|---|

| Control | 0.933 ± 0.113 | 14.633 ± 1.846 |

| Aluminum Overload | 4.887 ± 1.368 | 7.866 ± 1.369 |

| This compound 30 µg | 2.785 ± 0.374* | 10.145 ± 2.983 |

| This compound 60 µg | 2.103 ± 0.403** | 12.875 ± 3.093* |

| This compound 120 µg | 1.654 ± 0.244** | 13.069 ± 2.754* |

*P<0.05 compared with aluminum overload group

**P<0.01 compared with aluminum overload group .

Table 2: Clinical Outcomes from the Triple M Trial

| Treatment Group | Complete Evacuation Rate (%) | Serious Adverse Events |

|---|---|---|

| Mifepristone + this compound (N=172) | 62.2 | 24 |

| Placebo + this compound (N=172) | 45.3 | 55 |

属性

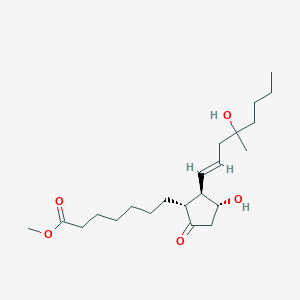

IUPAC Name |

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOPKGSLYJEMD-URPKTTJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020897 | |

| Record name | Misoprostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Misoprostol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.6mg/mL, Water-soluble, 1.64e-02 g/L | |

| Record name | Misoprostol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MISOPROSTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Misoprostol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Misoprostol is a synthetic prostaglandin E1 analog that stimulates prostaglandin E1 receptors on parietal cells in the stomach to reduce gastric acid secretion. Mucus and bicarbonate secretion are also increased along with thickening of the mucosal bilayer so the mucosa can generate new cells. Misoprostol binds to smooth muscle cells in the uterine lining to increase the strength and frequency of contractions as well as degrade collagen and reduce cervical tone., Misoprostol enhances natural gastromucosal defense mechanisms and healing in acid-related disorders, probably by increasing production of gastric mucus and mucosal secretion of bicarbonate., Misoprostol inhibits basal and nocturnal gastric acid secretion by direct action on the parietal cells; also inhibits gastric acid secretion stimulated by food, histamine, and pentagastrin. It decreases pepsin secretion under basal, but not histamine stimulation. Misoprostol has no significant effect on fasting or postprandial gastrin or intrinsic factor output. | |

| Record name | Misoprostol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MISOPROSTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow oil, Viscous liquid | |

CAS No. |

59122-46-2 | |

| Record name | Misoprostol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Misoprostol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misoprostol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Misoprostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Misoprostol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MISOPROSTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E43V0BB57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MISOPROSTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Misoprostol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261-263 | |

| Record name | Misoprostol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。